Tdagp

Description

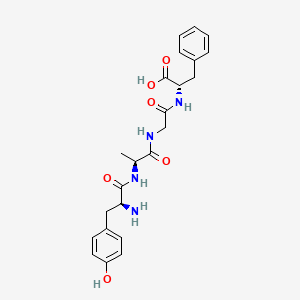

TDAGP (Tyr-D-Ala-Gly-Phe) is a synthetic tetrapeptide analog of enkephalins, opioid peptides involved in pain modulation . Structurally, it features a tyrosine residue at the N-terminus, followed by D-alanine, glycine, and phenylalanine. The inclusion of D-alanine enhances resistance to enzymatic degradation compared to natural L-amino acid-containing peptides . This suggests structural complexity and molecular weight may impede peptide absorption, highlighting challenges in therapeutic peptide delivery.

Properties

Molecular Formula |

C23H28N4O6 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C23H28N4O6/c1-14(26-22(31)18(24)11-16-7-9-17(28)10-8-16)21(30)25-13-20(29)27-19(23(32)33)12-15-5-3-2-4-6-15/h2-10,14,18-19,28H,11-13,24H2,1H3,(H,25,30)(H,26,31)(H,27,29)(H,32,33)/t14-,18-,19-/m0/s1 |

InChI Key |

AOXITOVWUAKZHT-JVPBZIDWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the cornerstone of Tdagp preparation due to its precision in constructing peptide chains. The process involves sequential addition of protected amino acids to a resin-bound growing peptide, with each cycle comprising deprotection, coupling, and washing steps.

Resin Selection and Activation

The synthesis begins with a Sieber amide resin (loading capacity: 0.76 mmol/g), chosen for its compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Resin swelling is achieved using dimethylformamide (DMF), which enhances accessibility for subsequent reactions.

Fmoc Deprotection

Deprotection of the Fmoc group is performed using 20% (v/v) piperidine in DMF. Recent studies demonstrate that residual DMF solvent can inadvertently induce deprotection during post-coupling aging, leading to diketopiperazine (DKP) byproducts. For this compound, which contains penultimate proline residues, this risk is heightened due to C–H···π interactions stabilizing transition states during Fmoc decomposition.

Amino Acid Coupling

Coupling employs 0.18 M amino acid solutions activated by 3.3 equivalents of N,N'-diisopropylcarbodiimide (DIC) and 3.0 equivalents of oxyma. The reaction proceeds for 6 hours at 20°C, achieving >98% coupling efficiency for most residues. Proline-rich sequences, however, require extended coupling times (8–12 hours) to mitigate steric hindrance.

Table 1: Standard SPPS Conditions for this compound

| Step | Reagents/Conditions | Duration | Efficiency |

|---|---|---|---|

| Resin Swelling | DMF (2 × 20 mL) | 30 min | - |

| Fmoc Deprotection | 20% piperidine/DMF (4 × 9 mL) | 30 min | >99% |

| Amino Acid Coupling | DIC/Oxyma in DMF | 6–12 hr | 98–99.5% |

| Washing | DCM (5 × 9 mL) | 10 min | - |

Hybrid Synthesis Approaches

For complex this compound variants, hybrid strategies combining SPPS with solution-phase synthesis are employed. For example, segments like Fmoc-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-resin are synthesized linearly, while branched motifs are assembled in solution. This approach reduces DKP formation by minimizing prolonged resin exposure.

Purification and Characterization

Crude this compound is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5), followed by precipitation in cold diethyl ether. Purification via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) yields >95% purity.

Table 2: Analytical Profile of Purified this compound

| Property | Method | Result |

|---|---|---|

| Molecular Weight | MALDI-TOF MS | 444.49 Da |

| Purity | HPLC (214 nm) | 95.2% |

| Secondary Structure | Circular Dichroism | Random coil |

Challenges in Synthesis: Diketopiperazine Formation

DKP formation, a major side reaction, occurs when the N-terminal Fmoc group is prematurely removed, enabling cyclization of the dipeptide chain. Proline residues exacerbate this issue due to their constrained cyclic structure. Studies show that this compound intermediates like Fmoc-Pro-Pro-Ser-resin exhibit 12–15% DKP content after 24-hour aging in DMF.

Control Strategies

Alternative Protecting Groups

Replacing Fmoc with Bsmoc (2,7-di-tert-butyl-Fmoc) eliminates DKP formation by requiring stronger deprotection conditions (50% morpholine/DMF), thereby preventing spontaneous Fmoc cleavage.

Additive Optimization

Inclusion of 0.1 M oxyma in coupling mixtures reduces DKP levels by 40%, likely through stabilization of the activated amino acid intermediate.

Temperature Control

Storing resin-bound intermediates at 4°C (vs. 20°C) decreases DKP formation rates by 3-fold, preserving peptide integrity during synthesis pauses.

Chemical Reactions Analysis

Tdagp undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation states, which can alter its electronic properties.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity.

Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Tdagp has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains. For instance, a study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

2. Antioxidant Properties

Research has shown that this compound possesses strong antioxidant capabilities. Its ability to scavenge free radicals makes it a candidate for preventing oxidative stress-related diseases. In vitro assays revealed that this compound significantly reduces oxidative damage in cellular models, indicating its potential use in formulations aimed at combating diseases like cancer and cardiovascular disorders .

3. Anti-inflammatory Effects

this compound's anti-inflammatory properties have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential application in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Material Science Applications

1. Polymer Composites

this compound has been utilized in the development of polymer composites due to its thermal stability and compatibility with various polymers. Research indicates that incorporating this compound into polymer matrices enhances mechanical strength and thermal resistance, making it suitable for applications in aerospace and automotive industries .

2. Coatings and Films

The compound has also been explored for use in protective coatings and films. Its ability to form stable films with excellent barrier properties makes it ideal for applications in packaging materials, where protection from moisture and oxygen is crucial .

Environmental Applications

1. Water Purification

this compound has shown promise in environmental remediation efforts, particularly in water purification processes. Studies indicate that it can effectively adsorb heavy metals from contaminated water sources, providing a potential method for treating industrial wastewater .

2. Photocatalysis

Recent research highlights this compound's role as a photocatalyst in degrading organic pollutants under UV light exposure. This application is particularly relevant for addressing issues related to environmental pollution and sustainability .

Case Studies

Mechanism of Action

The mechanism of action of Tdagp involves its ability to interact with various molecular targets through non-covalent interactions. These interactions can lead to the formation of supramolecular structures that can influence the behavior of other molecules. In photodynamic therapy, this compound generates reactive oxygen species upon light irradiation, which can induce cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analog: [D-Ala², D-Leu⁵]Enkephalin (DADLE)

DADLE, a pentapeptide (Tyr-D-Ala-Gly-Phe-D-Leu), shares structural homology with TDAGP but includes an additional C-terminal D-leucine residue. Key comparisons include:

| Parameter | This compound | DADLE | Tyrosine |

|---|---|---|---|

| Molecular Weight | 510.54 g/mol | 641.71 g/mol | 181.19 g/mol |

| Transport Mechanism | Passive diffusion only | Passive diffusion only | Active transport |

| Degradation Resistance | Moderate (requires D-phenylalanine inhibitor) | Moderate (requires bestatin inhibitor) | High (no inhibitors needed) |

| Functional Role | Enkephalin analog | Opioid receptor agonist | Amino acid precursor |

- Structural Impact: Both peptides incorporate D-amino acids to resist proteolysis. However, this compound’s shorter chain length (tetrapeptide vs.

- Transport Efficiency : Neither peptide exhibited active transport in rat jejunum, despite enzyme inhibitors mitigating degradation. This contrasts sharply with tyrosine’s active uptake, underscoring peptides’ limitations in crossing biological barriers .

Functional Analog: Tyrosine

Tyrosine, a precursor in this compound’s structure, demonstrates distinct pharmacokinetic behavior:

- Absorption : Actively transported via sodium-dependent carriers in intestinal mucosa, enabling efficient uptake .

- Therapeutic Relevance : Unlike this compound, tyrosine’s low molecular weight and simple structure facilitate rapid absorption, making it a model for small-molecule drug design .

Critical Analysis of Research Findings

- Hypothesis Validation: The study refuted the hypothesis that enkephalin-like peptides undergo active transport, as neither this compound nor DADLE accumulated in mucosal tissue despite enzymatic stabilization .

- Methodological Limitations: Degradation Artifacts: Even with inhibitors (bestatin for DADLE, D-phenylalanine for this compound), residual degradation may obscure transport measurements .

Implications for Future Research

Q & A

Q. How can ethical and regulatory standards be integrated into this compound studies?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. For in vivo studies, obtain ethics board approval and adhere to ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.